Cas no 914397-76-5 ((5-Amino-2-(hydroxymethyl)phenyl)boronic acid)

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid is a versatile boronic acid derivative featuring a hydroxymethyl group and an amino group on the aromatic ring. Its key advantages include high purity, excellent solubility in organic solvents, and potential for various applications in synthetic chemistry, including cross-coupling reactions and chiral auxiliary generation.
(5-Amino-2-(hydroxymethyl)phenyl)boronic acid structure
914397-76-5 structure
Product Name:(5-Amino-2-(hydroxymethyl)phenyl)boronic acid
CAS No:914397-76-5
MF:C7H10BNO3
MW:166.97
CID:5520214
PubChem ID:17750425
Update Time:2026-03-10

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Amino-2-(hydroxymethyl)phenyl)boronic acid
    • SCHEMBL1254899
    • MFCD20711848
    • 5-amino-2-(hydroxymethyl)phenylboronic acid
    • G65410
    • 5-Amino-2-(hydroxymethyl)benzeneboronic acid
    • 914397-76-5
    • starbld0017105
    • AKOS027322997
    • [5-amino-2-(hydroxymethyl)phenyl]boronic acid
    • 5-amino-2-hydroxymethylphenylboronic acid
    • Inchi: 1S/C7H10BNO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4,9H2
    • InChI Key: OSUCVBVWCGEPNU-UHFFFAOYSA-N
    • SMILES: B(C1=CC(N)=CC=C1CO)(O)O

Computed Properties

  • Exact Mass: 167.0753733g/mol
  • Monoisotopic Mass: 167.0753733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.7Ų

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(5-Amino-2-(hydroxymethyl)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:914397-76-5)(5-Amino-2-(hydroxymethyl)phenyl)boronic acid
Order Number:A1223859
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:40
Price ($):208
Email:sales@amadischem.com

Additional information on (5-Amino-2-(hydroxymethyl)phenyl)boronic acid

Introduction to (5-Amino-2-(hydroxymethyl)phenyl)boronic Acid (CAS No. 914397-76-5)

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid, with the CAS number 914397-76-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of boronic acids, which are known for their versatile applications in various scientific disciplines, particularly in medicinal chemistry and materials science.

Boronic acids are a group of chemical compounds containing a boron atom bonded to two hydroxyl groups and an organic substituent. The unique structure of boronic acids makes them highly reactive and useful in a wide range of applications, including catalysis, polymer synthesis, and, most notably, in the development of pharmaceuticals. The presence of both amino and hydroxymethyl functional groups in (5-Amino-2-(hydroxymethyl)phenyl)boronic acid enhances its reactivity and makes it a valuable intermediate in organic synthesis.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for therapeutic applications. These compounds have shown promise in various areas, including cancer therapy, inflammation control, and infectious disease treatment. The specific structural features of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid make it particularly interesting for these applications. For instance, the amino group can participate in hydrogen bonding interactions, while the hydroxymethyl group can engage in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in drug synthesis.

One of the most significant applications of boronic acids is in the field of protease inhibition. Proteases are enzymes that play crucial roles in many biological processes, and their inhibition is often a key strategy in drug development. Boronic acids have been found to be effective protease inhibitors due to their ability to form reversible covalent bonds with the active sites of these enzymes. (5-Amino-2-(hydroxymethyl)phenyl)boronic acid has been investigated for its potential as an inhibitor of specific proteases that are implicated in various diseases. Preliminary studies have shown that this compound can effectively inhibit the activity of certain proteases, making it a promising candidate for further development.

The pharmaceutical industry has been increasingly interested in boronic acid derivatives due to their favorable pharmacokinetic properties and low toxicity profiles. (5-Amino-2-(hydroxymethyl)phenyl)boronic acid has been studied for its potential use as a lead compound in drug discovery programs. Its unique structural features allow it to interact with biological targets in multiple ways, which can lead to the development of more effective and selective drugs. Additionally, the compound's stability under various conditions makes it suitable for formulation into different pharmaceutical forms.

Recent advances in computational chemistry have also contributed to the understanding of how (5-Amino-2-(hydroxymethyl)phenyl)boronic acid interacts with biological targets. Molecular modeling studies have provided insights into its binding affinity and mechanism of action, which are critical factors in drug design. These studies have helped researchers optimize the structure of this compound to enhance its therapeutic potential.

In addition to its pharmaceutical applications, (5-Amino-2-(hydroxymethyl)phenyl)boronic acid has shown promise in materials science. Boronic acids are known for their ability to form coordination complexes with metals, which can be used to create novel materials with unique properties. This compound has been explored for its potential use in creating metal-organic frameworks (MOFs), which are highly porous materials that can be used for gas storage, separation technologies, and catalysis.

The synthesis of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic routes to produce this compound efficiently. These methods often involve the use of protective groups to prevent unwanted side reactions and ensure that the desired product is obtained.

The safety profile of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid is another important consideration in its application. While boronic acids can be reactive compounds, they are generally considered safe when handled properly. Standard laboratory practices should be followed when working with this compound to minimize any potential risks.

In conclusion, (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 914397-76-5) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it valuable for drug development and material innovation. Ongoing research continues to explore new applications and optimize synthetic methods for this compound, ensuring that it remains at the forefront of scientific discovery.

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Amadis Chemical Company Limited
(CAS:914397-76-5)(5-Amino-2-(hydroxymethyl)phenyl)boronic acid
A1223859
Purity:99%
Quantity:1g
Price ($):208
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